

Anticancer Activity & Synergistic Potential of Pomiferin

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Compound Focus: Pomiferin

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The following tables summarize key experimental findings on **Pomiferin**'s cytotoxic effects and its ability to enhance conventional chemotherapy.

Table 1: Cytotoxic Activity of Pomiferin in Various Cancer Cell Lines

Cancer Type	Cell Line	Assay Type	Key Finding (IC50)	Reference / Year
Neuroblastoma	CHLA15 (MYCN non-amp)	Resazurin Viability Assay	2 μ M	[1] (2025)
Neuroblastoma	LAN5 (MYCN-amplified)	Resazurin Viability Assay	5 μ M	[1] (2025)
Colon Cancer	HCT-15	Growth Inhibition Assay	Showed enhanced sensitivity	[2] (2007)
Multiple Cancers	Panel of 5 human tumor lines	Growth Inhibition Assay	Demonstrated activity across panel	[2] (2007)

Table 2: Synergistic Effects of Pomiferin with Conventional Chemotherapies

The combination of **Pomiferin** with standard chemotherapy drugs showed significant synergy in high-risk neuroblastoma cell lines (CHLA15 and LAN5) [1]. This synergy was observed with:

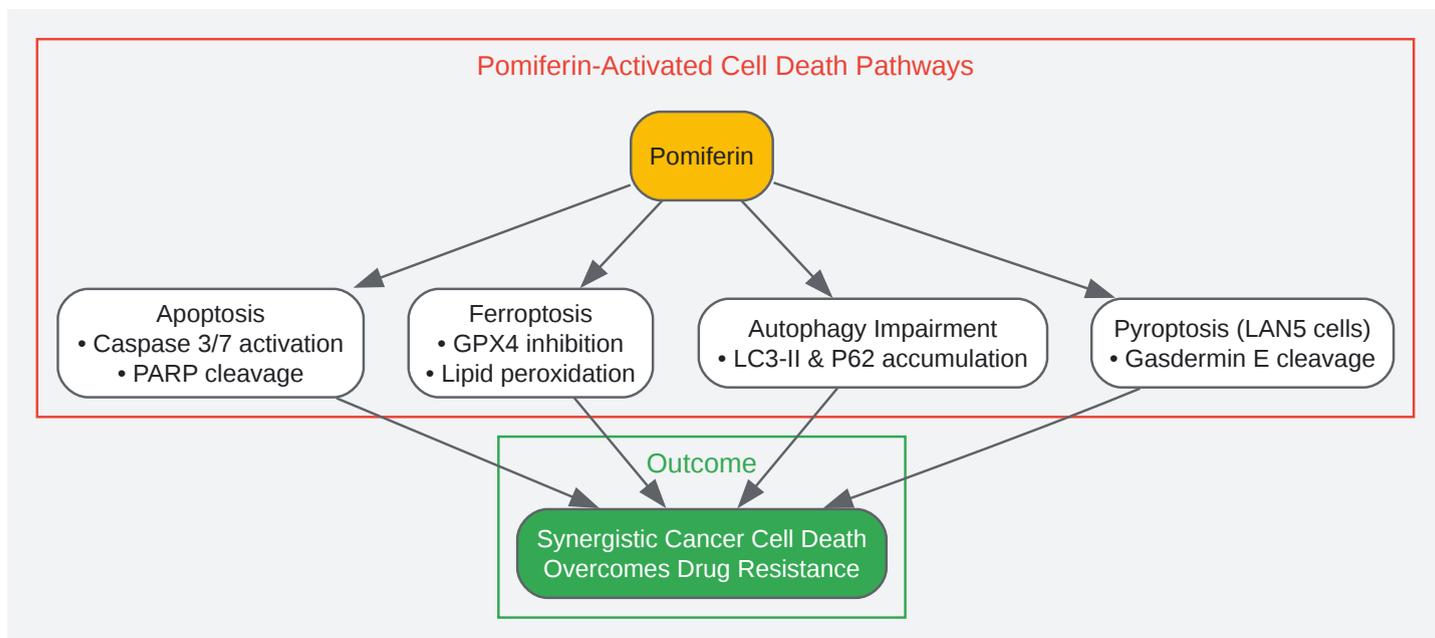
- Cisplatin
- Cyclophosphamide
- Doxorubicin
- Etoposide
- Topotecan
- Vincristine

Experimental Insights into Pomiferin's Mechanisms

Pomiferin induces cancer cell death through multiple interconnected pathways, a key to overcoming drug resistance.

- **Original Identified Mechanism:** **Pomiferin** was isolated as a potential **histone deacetylase (HDAC) inhibitor**. HDACs are enzymes that alter gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes in cancer cells [2] [3].
- **Recent Elucidated Mechanisms (2025):** A comprehensive study in neuroblastoma models revealed that **Pomiferin** activates a multi-pronged cell death response [1]:
 - **Apoptosis:** Induces a dose-dependent increase in apoptotic cells, caspase 3/7 activity, and cleavage of PARP.
 - **Ferroptosis:** Triggers this iron-dependent form of cell death by inhibiting GPX4 and increasing lipid peroxidation.
 - **Autophagy Impairment:** Increases levels of LC3-II and P62 proteins, suggesting it disrupts the final stages of the autophagic process, leading to toxic accumulation of cellular debris.
 - **Pyroptosis:** In LAN5 cells, **Pomiferin** treatment led to cleavage of Gasdermin E (GSDME), indicating inflammatory cell death.

The diagram below illustrates how these pathways contribute to **Pomiferin's** anticancer effect.



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Key Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key studies.

- **Cell Viability and Cytotoxicity (MTT/Resazurin Assay):** Cells are treated with varying concentrations of **Pomiferin**. After incubation, a reagent like MTT or resazurin is added. Viable cells metabolize the reagent, producing a color change quantified by a spectrophotometer to determine IC50 values [2] [1].
- **HDAC Inhibitor Screening:** Histone deacetylase enzyme activity is measured in cell lysates (e.g., from PC-3 prostate cancer cells) with and without the addition of **Pomiferin**. Inhibition is determined by a decrease in deacetylated substrate production [2] [3].
- **Analysis of Cell Death Pathways:**
 - **Apoptosis:** Measured via flow cytometry using Annexin V staining or Apotracker Green, and by assessing caspase activity with fluorogenic substrates [1].
 - **Ferroptosis:** Quantified by measuring lipid peroxidation using BODIPY 581/591 C11 dye and confirming rescue with inhibitors like liproxstatin-1 [1].
 - **Autophagy Flux:** Analyzed by Western blot to monitor levels of LC3-II and P62 proteins in the presence and absence of lysosomal inhibitors like bafilomycin A1 [1].

- **Synergy Studies (e.g., Combenefit Software):** Cells are treated with **Pomiferin** and a conventional chemotherapeutic agent alone and in combination across a range of doses. Software like Combenefit analyzes the data to determine if the combined effect is additive, synergistic, or antagonistic [1].

Research Gaps and Future Directions

The current data strongly supports **Pomiferin** as a multi-target anticancer agent but highlights a clear gap in dedicated SAR studies. Future research could be highly productive by focusing on:

- **Systematic Structural Modifications:** Synthesizing and testing analogs of **Pomiferin**, particularly modifying the prenyl groups and the position 3 on ring B of its isoflavone structure, as hinted at in early research [2] [3].
- **Expanded Model Testing:** Evaluating these analogs across a wider panel of cancer types and in vivo models to build a comprehensive SAR database.
- **Computational SAR:** Leveraging network pharmacology and machine learning, as seen in a recent study that identified **Pomiferin** as a potential senotherapeutic [4], to predict new biological targets and guide rational drug design.

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